molecular formula C7H5BrClN3 B1343044 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 529508-57-4

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1343044
CAS No.: 529508-57-4
M. Wt: 246.49 g/mol
InChI Key: AYCNJTDTQXSPEW-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that contains both bromine and chlorine atoms

Mechanism of Action

Target of Action

The primary targets of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and apoptosis. They function by phosphorylating proteins, which can activate or deactivate these proteins, thereby influencing their function .

Mode of Action

This compound interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the phosphorylation status of proteins, affecting their function and ultimately leading to alterations in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by the kinases it targets . These can include pathways involved in cell growth, metabolism, and apoptosis. The downstream effects of these alterations can vary depending on the specific kinases targeted and the context in which they are inhibited .

Pharmacokinetics

These properties can have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific kinases it targets and the context in which it is used . For example, if the compound targets kinases involved in cell growth, its action could result in decreased cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is used .

Biochemical Analysis

Biochemical Properties

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. The interaction between this compound and kinases can lead to the inhibition of kinase activity, thereby affecting various signaling pathways within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of kinases by this compound can disrupt cell signaling pathways that are crucial for cell proliferation and survival. Additionally, this compound can alter gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The bromomethyl group of the compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This covalent modification can result in the inactivation of enzymes, such as kinases, thereby preventing their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound has been associated with sustained inhibition of kinase activity and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit kinase activity without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the covalent modification of essential proteins and the disruption of critical cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently modify proteins and DNA. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites, thereby influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and effectiveness in inhibiting kinase activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its ability to interact with specific biomolecules and exert its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a bromomethyl precursor with a chloropyrrolo intermediate in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine or chlorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine Derivatives: These compounds share a similar core structure but may have different substituents, leading to varied properties and applications.

    Tetrazines: Another class of nitrogen-containing heterocycles with similar reactivity and applications.

Uniqueness

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can provide distinct advantages in certain applications, such as increased binding affinity in biological systems or enhanced stability in chemical reactions .

Properties

IUPAC Name

5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c8-3-5-1-2-12-6(5)7(9)10-4-11-12/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCNJTDTQXSPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1CBr)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-5-methyl-pyrrolo[2,1-f][1,2,4]triazine (2.0 g, 11.93 mmol, WO 03/042172) and AIBN (195 mg, 1.19 mmol) in CCl4 (80 mL) under N2 was heated to 100° C. for 5 min, NBS (2.55 g, 14.3 mmol) was added. The reaction mixture was stirred for 10 min, then cooled to rt, filtered. The CCl4 layer was washed with dilute NaHCO3 aqueous solution, dried (MgSO4), filtered and concentrated to give the desired product (2.70 g, 92%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
195 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
2.55 g
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

A mixture of 4-chloro-5-methyl-pyrrolo[2,1-f][1,2,4]triazine (2.0 g, 11.93 mmol, WO 03/042172) and AKIN (195 mg, 1.19 mmol) in CCl4 (80 mL) under N2 was heated to 100° C. for 5 min, NBS (2.55 g, 14.3 mmol) was added. The reaction mixture was stirred for 10 min, then cooled to rt, filtered. The CCl4 layer was washed with dilute NaHCO3 aqueous solution, dried (MgSO4), filtered and concentrated to give the desired product (2.70 g, 92%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
2.55 g
Type
reactant
Reaction Step Two
Yield
92%

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